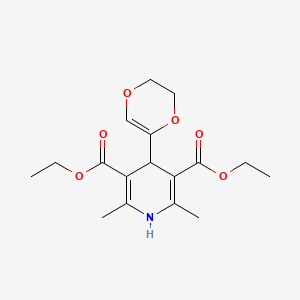
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is an organic compound with the molecular formula C22H38O2 It is a derivative of chroman, featuring cyclohexyl and methoxycyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-methoxycyclohexanol.
Cyclization: The cyclization reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the chroman ring.
Substitution: The cyclohexyl and methoxycyclohexyl groups are introduced through a substitution reaction, using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the chroman ring to a more saturated form.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions include various substituted chromans, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxycyclohexanol: A simpler analog with a single methoxy group.
4,4’-Methylenebis(cyclohexylamine): A compound with similar cyclohexyl groups but different functional groups.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: Another cyclohexyl derivative with different substituents.
Uniqueness
2-Cyclohexyl-4-(4-methoxycyclohexyl)hexahydrochroman is unique due to its specific combination of cyclohexyl and methoxycyclohexyl groups attached to the chroman ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
82315-15-9 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-cyclohexyl-4-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H38O2/c1-23-18-13-11-16(12-14-18)20-15-22(17-7-3-2-4-8-17)24-21-10-6-5-9-19(20)21/h16-22H,2-15H2,1H3 |
Clé InChI |
PRBPTNGYYPZBHM-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


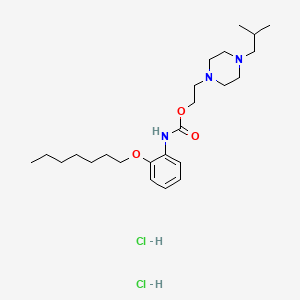
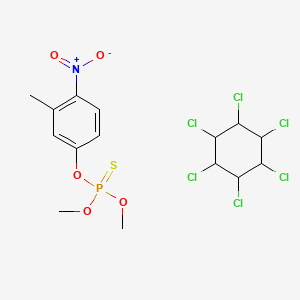
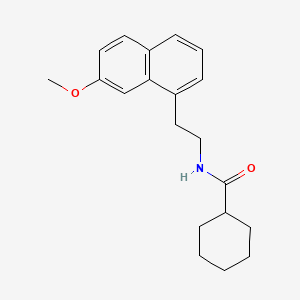
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)

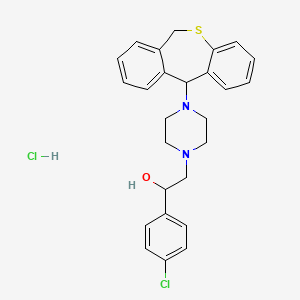
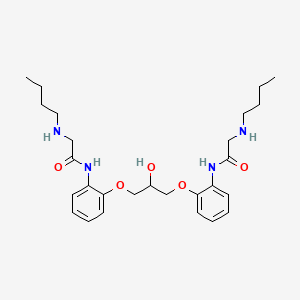

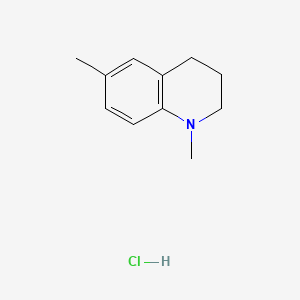
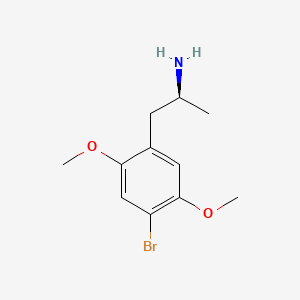
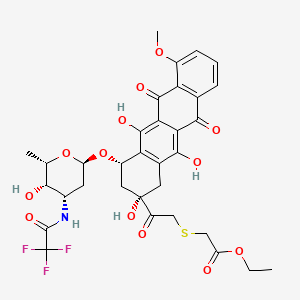
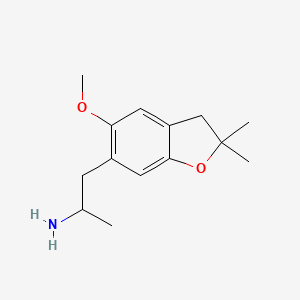
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
